molecular formula C12H12N2O3 B598519 A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester CAS No. 152831-79-3

A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester

Katalognummer: B598519
CAS-Nummer: 152831-79-3
Molekulargewicht: 232.239
InChI-Schlüssel: WWHQVTZPXRVNRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A-Oxo-imidazo[1,2-a]pyridine-3-propanoic acid ethyl ester is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine core is structurally analogous to purines, a feature that facilitates its interaction with various biological targets and underpins its broad therapeutic potential . This specific derivative serves as a key synthetic intermediate for exploring novel pharmacologically active compounds. Recent scientific investigations highlight the promise of the imidazo[1,2-a]pyridine scaffold for developing new therapeutic agents. For instance, research has identified drug-like imidazo[1,2-a]pyridine-3-amine derivatives as innovative and efficacious ferroptosis inhibitors. These compounds have demonstrated high radical scavenging activity and significant suppression of lipid peroxidation at nanomolar concentrations, showing remarkable in vivo neuroprotection against ischemic brain injury, which presents a novel strategy for treating injury-related diseases . Historically, other 3-substituted imidazo[1,2-a]pyridines have been extensively studied for their cytoprotective antiulcer properties . Furthermore, the broader class of imidazopyridines is actively being researched for applications in central nervous system disorders, cancer, and inflammation, making this compound a versatile building block for expanding chemical libraries in hit-to-lead optimization campaigns .

Eigenschaften

IUPAC Name

ethyl 3-imidazo[1,2-a]pyridin-2-yl-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)10(15)7-9-8-14-6-4-3-5-11(14)13-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHQVTZPXRVNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=CN2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester typically involves the condensation of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through crystallization and drying processes .

Analyse Chemischer Reaktionen

Types of Reactions

A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazo[1,2-a]pyridine scaffold allows for strong interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Substituent Position & Group Molecular Weight (g/mol) Key Functional Features
A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester 603301-58-2 C₁₁H₁₀N₂O₃ Position 3: oxo-propanoic acid ethyl ester 218.209 Oxo group enhances polarity and H-bonding
Ethyl 2-imidazo[1,2-a]pyridin-3-ylacetate 101820-69-3 C₁₁H₁₂N₂O₂ Position 3: acetoxy group (CH₂COOEt) 204.225 Lacks oxo group; lower polarity
Ethyl 8-bromoimidazo[1,2-a]pyridine-3-acetate 1363380-65-7 C₁₁H₁₁BrN₂O₂ Position 8: bromine; Position 3: acetoxy 283.12 Bromine increases steric bulk and lipophilicity
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Not specified C₁₁H₁₂N₂O₂ Position 5: methyl; Position 2: carboxylate 204.23 (calculated) Methyl group alters electronic distribution
Key Observations:
  • Oxo Group Impact: The oxo group in the target compound increases polarity (PSA: 43.6 Ų) compared to the non-oxo analog (PSA: ~35 Ų for ethyl acetate derivatives), influencing solubility and receptor-binding interactions .
  • Halogenation : Bromination at position 8 () introduces steric and electronic effects, which may enhance binding to hydrophobic enzyme pockets .
Target Compound :
  • Applications : The oxo group may enhance interactions with prolyl hydroxylases (e.g., HIF-1α inhibitors) or FXa enzymes, as seen in related imidazo[1,2-a]pyridines .
Ethyl 2-imidazo[1,2-a]pyridin-3-ylacetate (CAS 101820-69-3) :
  • Role : Lacks the oxo group, reducing hydrogen-bonding capacity. This may limit its utility in enzyme inhibition but improve metabolic stability in vivo .
Brominated Derivative (CAS 1363380-65-7) :

Physicochemical Properties

Property Target Compound Ethyl 3-ylacetate (CAS 101820-69-3) Brominated Derivative (CAS 1363380-65-7)
Molecular Weight 218.209 g/mol 204.225 g/mol 283.12 g/mol
Polar Surface Area 43.6 Ų ~35 Ų (estimated) ~40 Ų (estimated)
pKa ~3.32 (predicted for oxo) ~4.5 (acetate group) ~3.32 (bromine effect)
Solubility Moderate in polar solvents Higher in non-polar solvents Low due to bromine

Biologische Aktivität

A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester (CAS No. 152831-79-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₂H₁₂N₂O₃
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 152831-79-3

Structure

The compound features an imidazo[1,2-a]pyridine core, which is known for its ability to interact with various biological targets. The presence of the oxo group and ethyl ester contributes to its pharmacological properties.

Pharmacological Effects

Research indicates that A-Oxo-imidazo[1,2-A]pyridine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds with imidazo[1,2-a]pyridine scaffolds have shown promising results in inhibiting tumor growth in various cancer cell lines. For example, studies have demonstrated that these compounds can induce apoptosis in cancer cells through multiple pathways, including caspase activation and modulation of the Bcl-2 family proteins .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities against several pathogens. Its mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
  • Anti-inflammatory Effects : A-Oxo-imidazo[1,2-A]pyridine derivatives have been reported to reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its chemical structure. Key findings include:

  • Substituent Variations : Modifications on the imidazo ring or the propanoic acid moiety can enhance or diminish activity. For instance, introducing electron-withdrawing groups generally increases potency against certain cancer cell lines .
  • Hydrophobicity and Lipophilicity : The balance between hydrophilic and lipophilic characteristics affects bioavailability and interaction with target proteins. Compounds with optimal LogP values tend to exhibit better pharmacokinetic profiles .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer potential of A-Oxo-imidazo[1,2-A]pyridine derivatives against human breast cancer cells (MCF-7). The derivatives were found to significantly inhibit cell proliferation and induce apoptosis through the mitochondrial pathway. The most active compound exhibited an IC50 value of 0.5 µM, highlighting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation, A-Oxo-imidazo[1,2-A]pyridine derivatives were tested against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against S. aureus, showcasing their potential as antimicrobial agents .

Q & A

Q. What are the key spectroscopic and crystallographic methods for structural identification of A-oxo-imidazo[1,2-a]pyridine-3-propanoic acid ethyl ester?

Answer:

  • X-ray crystallography is critical for resolving the planar six-membered pyridine ring and five-membered imidazole ring in related imidazo[1,2-a]pyridine derivatives. For example, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (a structural analogue) shows a dihedral angle of 1.4° between the fused rings, with intermolecular C–H⋯O/N hydrogen bonds stabilizing the crystal lattice .
  • FT-IR and NMR (¹H/¹³C) are used to confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and regiochemistry. For synthesis intermediates, coupling constants in ¹H NMR can distinguish E/Z isomers of α,β-unsaturated esters .

Q. What are common synthetic routes for preparing imidazo[1,2-a]pyridine esters?

Answer:

  • Cyclocondensation : Refluxing 6-methyl-pyridin-2-ylamine with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol yields imidazo[1,2-a]pyridine esters. This method achieves ~52.6% yield after neutralization with KHCO₃ and recrystallization .
  • One-pot multicomponent reactions : Meldrum’s acid, aryl aldehydes, and piperidine in water enable efficient assembly of fused imidazo[1,2-a]pyridine scaffolds at room temperature (1–2 h reaction time) .

Q. How are computational methods applied to predict reactivity or stability of imidazo[1,2-a]pyridine derivatives?

Answer:

  • DFT calculations optimize geometries and predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, C-3 acylation in Friedel-Crafts reactions is guided by electron density maps .
  • Molecular docking evaluates interactions with biological targets (e.g., HIF-1α or FXa inhibitors), correlating substituent effects with binding affinities .

Advanced Research Questions

Q. How can Friedel-Crafts acylation be optimized for regioselective functionalization at the C-3 position?

Answer:

  • Catalyst screening : Lewis acids (e.g., FeCl₃ or AlCl₃) in dichloromethane at 0–25°C enhance electrophilic substitution. Excess acyl chloride (1.5–2 eq.) drives completion .
  • Substituent effects : Electron-donating groups (e.g., methyl) on the pyridine ring increase C-3 reactivity. For example, 6-methyl derivatives show >80% acylation yield under optimized conditions .

Q. What strategies address low yields in one-pot syntheses of imidazo[1,2-a]pyridine esters?

Answer:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Ethanol/water mixtures (3:1) balance reactivity and byproduct suppression .
  • Catalyst tuning : Piperidine (0.3 eq.) accelerates imine formation in aqueous media, reducing reaction time to 1–2 h compared to traditional reflux methods (6 h) .

Q. How are impurities and degradation products analyzed in imidazo[1,2-a]pyridine derivatives?

Answer:

  • HPLC-MS/MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities. For example, ethyl ester hydrolysis to carboxylic acids is monitored at 254 nm .
  • Stability studies : Accelerated degradation under heat (40°C) and humidity (75% RH) identifies labile groups (e.g., ester hydrolysis) for formulation optimization .

Q. What mechanistic insights explain contradictory reactivity in α-oxo ester derivatives?

Answer:

  • Tautomerism : The α-oxo group equilibrates between keto and enol forms, affecting nucleophilic attack sites. Deuterium exchange experiments (¹H NMR) quantify enol content .
  • Steric effects : Bulky substituents (e.g., tert-butyl) at C-2 hinder acylation at C-3, favoring alternative reaction pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.